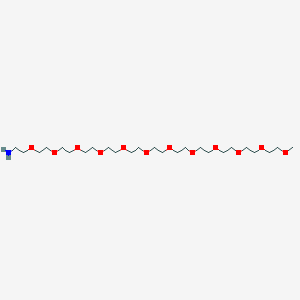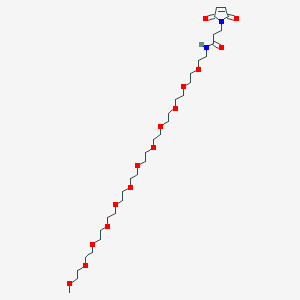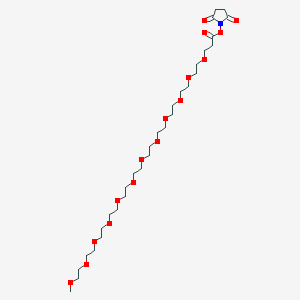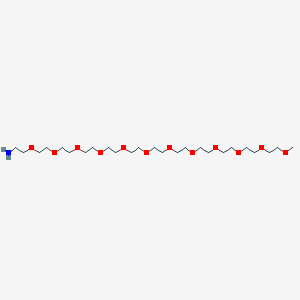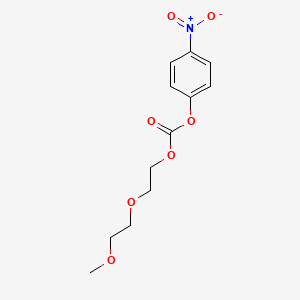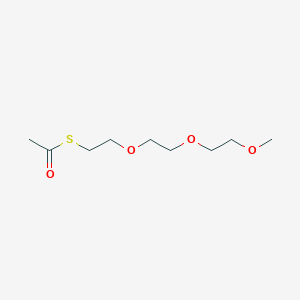
Mps1-IN-3
Descripción general
Descripción
Mps1-IN-3 es un potente inhibidor de la quinasa del huso monopolar 1 (MPS1), también conocida como tirosina quinasa treonina (TTK). Esta quinasa juega un papel crucial en el punto de control del ensamblaje del huso, asegurando la segregación cromosómica adecuada durante la división celular. This compound ha demostrado un potencial significativo en la investigación del cáncer debido a su capacidad para inhibir la proliferación de las células cancerosas al interrumpir el punto de control mitótico .
Aplicaciones Científicas De Investigación
Mps1-IN-3 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de:
Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de la quinasa del huso monopolar 1 y sus efectos en la división celular.
Biología: Empleado en la investigación de biología celular para investigar el papel de la quinasa del huso monopolar 1 en el punto de control del ensamblaje del huso y la segregación cromosómica.
Medicina: Explorado como un agente terapéutico potencial para el tratamiento del cáncer debido a su capacidad para inhibir la proliferación de células cancerosas al interrumpir el punto de control mitótico.
Industria: Utilizado en el desarrollo de nuevas terapias contra el cáncer y como compuesto de referencia en el descubrimiento y desarrollo de fármacos
Análisis Bioquímico
Biochemical Properties
Mps1-IN-3 interacts with the MPS1 kinase, inhibiting its activity with an IC50 value of 50 nM . This interaction disrupts the function of MPS1, leading to a variety of biochemical reactions that can influence cell behavior .
Cellular Effects
This compound has been shown to inhibit the proliferation of U251 glioblastoma cells . At a concentration of 2 μM, it can completely abrogate the checkpoint . This suggests that this compound has a significant impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to MPS1 and inhibiting its kinase activity . This inhibition disrupts the function of MPS1, leading to errors in chromosome segregation during mitosis .
Temporal Effects in Laboratory Settings
This compound has been shown to sensitize glioblastoma cells to vincristine in orthotopic mouse models, resulting in prolonged survival without toxicity . This suggests that the effects of this compound can change over time in laboratory settings, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, this compound has been shown to sensitize glioblastoma cells to vincristine . The effects of this compound may vary with different dosages, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
As an inhibitor of MPS1, it likely interacts with enzymes and cofactors involved in the regulation of the spindle assembly checkpoint .
Transport and Distribution
Given its role as an MPS1 inhibitor, it is likely that it interacts with transporters or binding proteins that modulate its localization or accumulation .
Subcellular Localization
It is known that MPS1, the target of this compound, localizes to kinetochores and centrosomes . Therefore, it is plausible that this compound also localizes to these subcellular compartments to exert its inhibitory effects .
Métodos De Preparación
La síntesis de Mps1-IN-3 implica varios pasos, comenzando con la preparación de la estructura central, seguida de modificaciones de grupos funcionales. La ruta sintética generalmente incluye:
Paso 1: Formación de la estructura central a través de una serie de reacciones de condensación.
Paso 2: Introducción de grupos funcionales a través de reacciones de sustitución nucleofílica.
Paso 3: Purificación y cristalización para obtener el producto final con alta pureza.
Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente implican rutas sintéticas similares con optimizaciones para la producción a gran escala, como el uso de reactores de flujo continuo y sistemas de síntesis automatizados para mejorar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Mps1-IN-3 experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando potencialmente la actividad del compuesto.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Mecanismo De Acción
Mps1-IN-3 ejerce sus efectos inhibiendo la actividad de la quinasa del huso monopolar 1. Esta quinasa es esencial para el correcto funcionamiento del punto de control del ensamblaje del huso, que asegura la segregación cromosómica precisa durante la división celular. Al inhibir la quinasa del huso monopolar 1, this compound interrumpe el punto de control, lo que lleva a errores mitóticos, desalineación cromosómica y, en última instancia, a la muerte celular. Este mecanismo convierte a this compound en un candidato prometedor para la terapia contra el cáncer .
Comparación Con Compuestos Similares
Mps1-IN-3 es único entre los inhibidores de la quinasa del huso monopolar 1 debido a su alta potencia y selectividad. Los compuestos similares incluyen:
NMS-P715: Otro potente inhibidor de la quinasa del huso monopolar 1 con una estructura química diferente.
BAY 1161909 y BAY 1217389: Estos inhibidores también se dirigen a la quinasa del huso monopolar 1 y han mostrado resultados prometedores en estudios preclínicos.
En comparación con estos compuestos, this compound ha demostrado una eficacia superior en ciertas líneas celulares de cáncer y ha sido estudiado extensamente por sus posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
1-[3-methoxy-4-[[6-(2-propan-2-ylsulfonylanilino)-7H-purin-2-yl]amino]phenyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N7O4S/c1-16(2)38(35,36)22-7-5-4-6-20(22)29-25-23-24(28-15-27-23)31-26(32-25)30-19-9-8-17(14-21(19)37-3)33-12-10-18(34)11-13-33/h4-9,14-16,18,34H,10-13H2,1-3H3,(H3,27,28,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRMASLPWOMYHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2NC=N3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









